Gamma-undecalactone

Content Navigation

CAS Number

Product Name

IUPAC Name

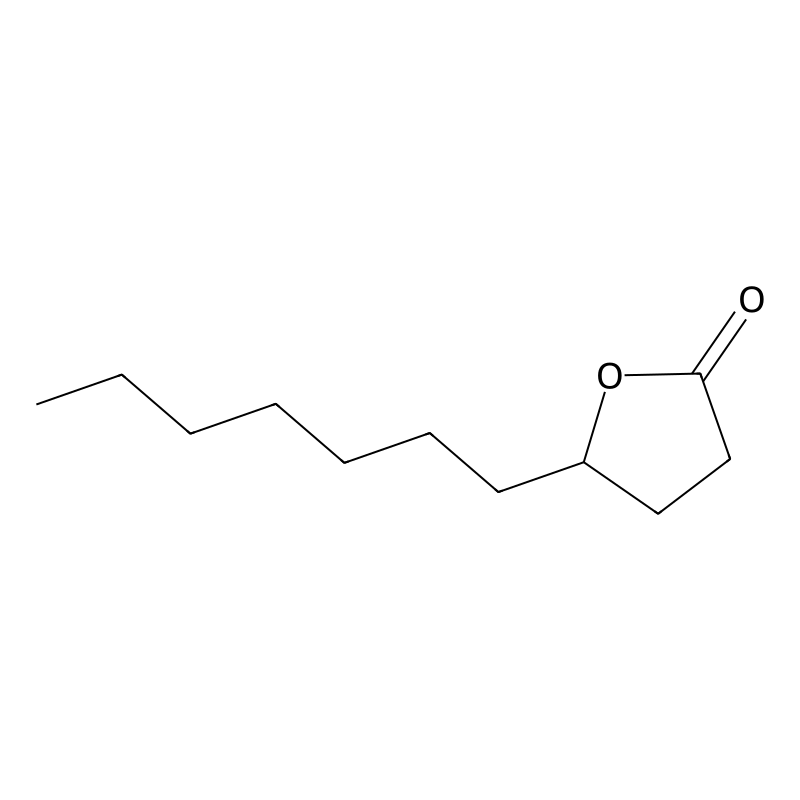

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 5 ml 60% alcohol (in ethanol)

Canonical SMILES

Synthesis and Chemical Properties:

Gamma-undecalactone is a lactone, a specific type of organic compound with a ring structure. Researchers have explored various methods for synthesizing gamma-undecalactone, which can be helpful for understanding its chemical properties and potential applications. For example, a study published in the Journal of the Brazilian Chemical Society describes a method for synthesizing gamma-undecalactone using readily available starting materials. This research contributes to the broader scientific understanding of lactone synthesis and can inform the development of new methods for producing similar compounds.

[^1] Synthesis of gamma-undecalactone and its derivatives, Journal of the Brazilian Chemical Society,

Gamma-undecalactone is a cyclic ester belonging to the class of lactones, specifically a gamma-lactone. Its chemical formula is C₁₁H₂₀O₂, and it has a molecular weight of approximately 184.28 g/mol. This compound is characterized by a pleasant, fruity aroma reminiscent of peaches or coconuts, making it a popular ingredient in the fragrance and flavor industries. Gamma-undecalactone exists in two stereoisomeric forms due to the presence of one stereocenter, although the specific stereochemistry is often not emphasized in practical applications .

- Hydrolysis: In the presence of water and acid or base, gamma-undecalactone can hydrolyze to form undecanoic acid and alcohol.

- Reduction: It can be reduced to form undecanol using reducing agents such as lithium aluminum hydride.

- Transesterification: Gamma-undecalactone can react with alcohols to form esters, which may be useful in synthesizing new fragrances or flavors .

Research indicates that gamma-undecalactone exhibits several biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its stability and effectiveness in various formulations.

- Sensory Effects: The compound is noted for its sensory properties, influencing taste and smell, which are critical in food and cosmetic applications .

- Toxicological Profile: Safety assessments indicate that gamma-undecalactone causes skin and eye irritation but is not expected to be genotoxic. The compound's systemic exposure levels are below established thresholds for developmental toxicity .

Several methods exist for synthesizing gamma-undecalactone:

- Traditional Synthesis: A common method involves the reaction of n-octanol with acrylic acid under high pressure without a catalyst. This process typically yields around 80% gamma-undecalactone .text

n-Octanol + Acrylic Acid → Gamma-Undecalactone - Organophotocatalysis: A more recent method employs organophotocatalyzed reactions using continuous-flow photoreactors, converting 1-octanol and methyl acrylate into gamma-undecalactone efficiently .

- Boric Acid Catalysis: Another method involves using boric acid as a catalyst in the reaction between n-octanol and acrylic acid at elevated temperatures .

Gamma-undecalactone finds diverse applications across several industries:

- Fragrance Industry: It is widely used in perfumes and scented products due to its appealing aroma.

- Food Industry: Employed as a flavoring agent, particularly in fruit-flavored products.

- Cosmetics: Incorporated into lotions and creams for its fragrance and potential skin benefits .

Several compounds share structural similarities with gamma-undecalactone. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Gamma-nonalactone | C₉H₁₈O₂ | Shorter carbon chain; less fruity aroma. |

| Gamma-decalactone | C₁₀H₁₈O₂ | Similar structure; slightly different sensory profile. |

| Gamma-dodecalactone | C₁₂H₂₂O₂ | Longer carbon chain; richer scent profile. |

| Gamma-hexalactone | C₆H₁₂O₂ | Shortest chain; more floral notes. |

Gamma-undecalactone stands out due to its unique balance of fruity aroma and stability, making it particularly valuable in flavor and fragrance formulations compared to its shorter or longer-chain analogs .

Gamma-undecalactone was discovered in 1908 by Russian chemists Zhukov and Shestakov, marking a significant milestone in synthetic aroma chemistry. The compound was initially marketed under the trade name "Persicol" by Chuit Naef & Cie, representing one of the first synthetic lactone compounds to achieve commercial success in the fragrance industry. Contrary to common misconception, Persicol itself was not simply pure gamma-undecalactone but rather a specialized peach-themed base featuring this compound as its key component, designed to demonstrate the commercial potential of this newly discovered molecule to perfumers of the era.

The historical significance of gamma-undecalactone became firmly established when it was incorporated into several groundbreaking fragrances that would shape perfumery throughout the 20th century. Its first documented use in fine perfumery occurred in "Nuit de Chine" (1913), created by Maurice Schaller for Paul Poiret's Les Parfums de Rosine. However, its most famous early application came in 1919 when Jacques Guerlain utilized it at a concentration of 0.4% in "Mitsouko," a fragrance that would become one of the most celebrated perfumes in history.

As Chandler Burr noted regarding Guerlain's pioneering use: "C-14 was a marvel, a fruity, aromatic, delicious scent that gave ripe peach skin. Guerlain plugged C-14 into the equation perfectly... and Mitsouko became a thing of subtle opulence, strength and balance and silken twilight". The compound's early application in iconic fragrances like Mitsouko, and later in Chanel's "Bois des Îles" and Jacques Fath's "Iris Gris," established its reputation as a transformative ingredient in fine perfumery.

Evolution of Gamma-Undecalactone in Scientific Literature

The scientific understanding of gamma-undecalactone has evolved significantly since its discovery. Initially known primarily for its olfactory properties, research gradually expanded to encompass its chemical structure, synthesis methods, and biological activities. Early scientific literature focused primarily on establishing efficient synthesis protocols, with several methods documented by the mid-20th century.

A significant advancement in the scientific understanding of gamma-undecalactone came with the development of improved analytical techniques for its detection, quantification, and characterization. The compound has been extensively studied using various chromatographic methods, particularly gas chromatography coupled with mass spectrometry, which has allowed for precise determination of its presence in natural sources and manufactured products.

More recent scientific investigations have focused on the stereochemical aspects of gamma-undecalactone. Research published in 2009 demonstrated the successful synthesis of individual enantiomers and established their differing sensory thresholds, adding a new dimension to understanding this compound's olfactory properties. Additional research has explored structure-activity relationships, examining how subtle molecular modifications affect odor profiles and thresholds.

The table below summarizes key milestones in the scientific literature regarding gamma-undecalactone:

| Year | Scientific Advancement | Significance |

|---|---|---|

| 1908 | Initial discovery by Zhukov and Shestakov | First identification of compound |

| 1908-1913 | Commercialization as "Persicol" | First commercial application |

| 1919 | Use in Guerlain's Mitsouko | Established importance in fine perfumery |

| Mid-20th century | Development of industrial synthesis methods | Enabled widespread commercial use |

| Late 20th century | Advanced chromatographic analysis methods | Improved detection and quantification |

| 2009 | Enantiomeric studies establishing sensory thresholds | Enhanced understanding of structure-odor relationships |

| Recent | Development of green chemistry approaches to synthesis | Addressing sustainability concerns |

Significance in Aroma Chemistry Research

Gamma-undecalactone has played a crucial role in advancing aroma chemistry research across multiple dimensions. As one of the earliest successfully commercialized synthetic aroma compounds, it helped establish the viability of synthetic alternatives to natural extracts in both perfumery and flavor applications.

The compound's well-defined structure-odor relationship has made it an important reference material in olfactory research. Its characteristic peach odor profile, achieved at specific concentration thresholds, has helped researchers understand how molecular structure correlates with sensory perception. This knowledge has proven invaluable in the development of related aromatic compounds and in understanding olfactory receptor mechanisms.

Safety assessment research on gamma-undecalactone has also contributed significantly to establishing protocols for evaluating synthetic flavor compounds. Studies have examined its genotoxicity, repeated dose toxicity, developmental toxicity, and reproductive toxicity, contributing to broader methodologies for aroma chemical safety evaluation. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) of 0-1.25 mg/kg body weight, demonstrating its thorough toxicological assessment.

In terms of application research, gamma-undecalactone has been extensively studied for its performance in various product matrices, including alcoholic and non-alcoholic beverages, confectionery, dairy products, and baked goods. This research has established optimal usage levels and stability parameters, contributing to broader knowledge about incorporating aroma compounds into complex product formulations.

Recent research has focused on sustainable production methods for gamma-undecalactone, including biocatalytic approaches using enzymes and microorganisms. This reflects the compound's ongoing significance in contemporary aroma chemistry research, particularly as the industry shifts toward more environmentally friendly production methods.

Comparative Analysis with Other Gamma-lactones

Gamma-undecalactone belongs to a broader family of gamma-lactones that share structural similarities but exhibit distinct olfactory properties. Comparative research has provided valuable insights into structure-odor relationships within this chemical class. The most extensively studied related compounds include gamma-octalactone, gamma-nonalactone, gamma-decalactone, and gamma-dodecalactone, which differ primarily in their side chain length.

Research has demonstrated that these structural variations significantly impact sensory properties. A comprehensive study published in PubMed examined the odor detection thresholds of several gamma-lactones, finding that the chain length directly influences both the threshold concentration and the specific olfactory character. The study found that gamma-dodecalactone had the lowest threshold at 8 μg/L (for the R-enantiomer), indicating the highest potency, while gamma-nonalactone had a much higher threshold of 285 μg/L (for the R-enantiomer).

Enantiomeric studies have provided particularly valuable comparative insights. Research has shown that different enantiomers of the same gamma-lactone can have significantly different odor thresholds and qualitative characteristics. For gamma-undecalactone specifically, the thresholds for the racemic mixture, (R)-(+)-enantiomer, and (S)-(−)-enantiomer are 6 μg/L, 4 μg/L, and 10 μg/L, respectively. These findings highlight the importance of stereochemistry in determining olfactory properties.

The binding affinity to olfactory receptors also varies among different gamma-lactones and their enantiomers. Research has shown that the (S)-(−)-γ-octalactone binds more stably to the olfactory receptor OR1A1 (-18.389 kJ/mol) compared to (R)-(+)-γ-octalactone (-17.280 kJ/mol), providing a molecular basis for the observed sensory differences.

The following table compares key properties of gamma-undecalactone with other related gamma-lactones:

| Compound | Carbon Chain Length | Odor Character | Detection Threshold | Primary Applications |

|---|---|---|---|---|

| Gamma-octalactone | 8 | Coconut, creamy | Varies by enantiomer | Coconut flavors, dairy notes |

| Gamma-nonalactone | 9 | Coconut, creamy | 285 μg/L (R-enantiomer) | Coconut flavors, dairy notes |

| Gamma-decalactone | 10 | Peach, apricot | No significant difference between enantiomers | Peach, apricot flavors |

| Gamma-undecalactone | 11 | Peach, fruity | 6 μg/L (racemic), 4 μg/L (R), 10 μg/L (S) | Peach flavors, floral perfumery |

| Gamma-dodecalactone | 12 | Fruity, waxy | 8 μg/L (R-enantiomer) | Fruit flavors, fixative in perfumery |

This comparative analysis reveals clear structure-activity relationships within the gamma-lactone family. Generally, as the carbon chain length increases, the odor profile transitions from coconut-like to increasingly fruity and peach-like, with gamma-undecalactone representing the optimal structure for peach aroma. The molecular basis for these differences involves specific interactions with olfactory receptors, influenced by both the chain length and the three-dimensional configuration of the molecules.

One-pot Synthesis from 1-octanol and Methyl Acrylate

The organophotocatalyzed one-pot synthesis of gamma-undecalactone from 1-octanol and methyl acrylate represents a significant advancement in lactone synthesis methodologies [3]. This approach utilizes visible light irradiation to activate photocatalysts, enabling direct carbon-hydrogen bond functionalization at the alpha position of 1-octanol [3]. The reaction proceeds through an organophotocatalyzed alpha-carbon-hydrogen alkylation mechanism, where the photocatalyst facilitates the formation of reactive intermediates that subsequently undergo cyclization to form the desired lactone structure [3].

Tetrabutylammonium decatungstate has emerged as a compelling photocatalyst for this transformation, demonstrating excellent effectiveness in activating unactivated chemical bonds under visible-light or near-visible-light irradiation [33]. The photocatalyst absorbs visible light and generates catalytically active species that promote the coupling reaction between 1-octanol and methyl acrylate [33]. The one-pot nature of this synthesis eliminates the need for intermediate isolation steps, significantly improving the overall efficiency and atom economy of the process [3].

The mechanism involves initial photoexcitation of the organophotocatalyst, followed by hydrogen atom transfer from the alpha position of 1-octanol [8]. This generates a carbon-centered radical that subsequently couples with methyl acrylate to form the carbon-carbon bond [8]. The resulting intermediate undergoes intramolecular cyclization and ester hydrolysis to yield gamma-undecalactone [8]. Research has demonstrated that this approach can achieve yields comparable to traditional synthetic methods while operating under milder reaction conditions [3].

Continuous-flow Photoreactor Technologies

Continuous-flow photoreactor technologies have revolutionized the synthesis of gamma-undecalactone by providing enhanced control over reaction parameters and improved scalability [3]. These systems enable precise regulation of residence time, temperature, and light intensity, resulting in more consistent product quality and higher throughput compared to batch processes [35]. The continuous flow photoreactor operates by harnessing light energy to catalyze reactions between reactants, significantly enhancing reaction rates and efficiency [35].

The reactor design incorporates a light source, typically an ultraviolet mercury lamp, strategically positioned within the reactor to provide intense light irradiation [35]. Upon absorption of light energy, the photocatalyst becomes excited and generates catalytically active species that facilitate the transformation of 1-octanol and methyl acrylate into gamma-undecalactone [35]. The reactor body is constructed from corrosion-resistant and high-temperature materials like stainless steel to withstand the pressures and temperatures encountered during the reaction process [35].

Flow rate optimization studies have revealed that lower flow rates generally result in higher conversion rates due to increased residence time, allowing for more complete reaction [32]. The relationship between mass transfer and reaction kinetics can be quantitatively evaluated by calculating the Peclet number and Damköhler number [32]. Research indicates that the number of lights directly affects the photocatalytic efficiency, while flow rate inversely affects the degradation and conversion processes [32].

Continuous-flow photoreactors offer several advantages over traditional batch reactors, including improved heat and mass transfer characteristics, enhanced safety due to smaller reaction volumes, and the ability to maintain steady-state conditions [35]. The mini heat exchanger component ensures precise temperature control, which is crucial for maintaining optimal reaction conditions and preventing side reactions [35]. These systems have demonstrated the capability to achieve high conversion rates while maintaining excellent selectivity for gamma-undecalactone formation [3].

Chemical Synthesis Pathways

Isomerization of Undecylenic Acid in Sulfuric Acid

The isomerization of undecylenic acid in sulfuric acid represents one of the most established chemical synthesis pathways for gamma-undecalactone production [11]. This method involves the treatment of omega-undecylenic acid, which is accessible by splitting castor oil, with concentrated sulfuric acid to induce double bond isomerization followed by ring closure to form gamma-undecalactone [11]. The reaction proceeds through a carbocation intermediate mechanism where the sulfuric acid protonates the terminal double bond of undecylenic acid [12].

The process begins with the formation of a secondary carbocation at the terminal carbon of undecylenic acid upon treatment with concentrated sulfuric acid [11]. This carbocation undergoes a series of hydride shifts and rearrangements to position the double bond at the gamma position relative to the carboxylic acid functional group [12]. The subsequent lactonization occurs through nucleophilic attack of the carboxyl oxygen on the gamma carbon, facilitated by the acid-catalyzed environment [11].

Research has demonstrated that this method requires careful control of reaction conditions to minimize the formation of delta-isomer byproducts [14]. The reaction typically yields minor amounts of delta-undecalactone as a side product, necessitating subsequent purification steps [14]. The process involves heating undecylenic acid with concentrated sulfuric acid, followed by neutralization and extraction procedures to isolate the desired gamma-lactone [12].

The mechanism of double bond isomerization involves protonation of the terminal alkene by sulfuric acid, generating a carbocation that can rearrange through 1,2-hydride shifts [11]. The thermodynamically favored gamma position of the double bond relative to the carboxyl group drives the isomerization process [12]. Ring closure occurs spontaneously under the acidic conditions through intramolecular esterification, forming the characteristic five-membered lactone ring of gamma-undecalactone [11].

Normal Pressure Synthesis Techniques

Normal pressure synthesis techniques for gamma-undecalactone production have been developed to address the limitations of high-pressure industrial processes [1]. These methods operate under atmospheric pressure conditions, eliminating the need for specialized high-pressure equipment and reducing operational costs [1]. The conventional approach involves the reaction of n-octanol with acrylic acid in the presence of radical initiators under normal pressure conditions [1].

A representative normal pressure synthesis involves adding n-octanol into a three-necked flask equipped with a balanced dropping funnel, thermometer, and condenser tube [1]. Boric acid is added as a catalyst, and the mixture is heated to 170 degrees Celsius with magnetic stirring at 500 revolutions per minute [1]. A mixture consisting of n-octanol, di-tert-butyl peroxide, and acrylic acid is then added dropwise at an average rate of 2.62 milliliters per hour [1].

The reaction mechanism proceeds through radical initiation by di-tert-butyl peroxide, which decomposes at elevated temperatures to generate tert-butoxy radicals [1]. These radicals abstract hydrogen atoms from n-octanol, generating carbon-centered radicals that subsequently react with acrylic acid [1]. The resulting radical intermediate undergoes cyclization to form the lactone ring structure characteristic of gamma-undecalactone [1].

Optimization studies have revealed that reaction yields of 80.53 percent can be achieved under these normal pressure conditions [1]. The process requires a reaction time of approximately 3 hours at 170 degrees Celsius, with continuous reflux to maintain the reaction temperature [1]. Alternative catalyst systems using zinc bromide have also been investigated, yielding comparable results with slightly different reaction parameters [1].

Catalytic Mechanisms in Gamma-undecalactone Formation

The catalytic mechanisms underlying gamma-undecalactone formation involve complex radical chain processes that are influenced by the choice of catalyst and reaction conditions [16]. Lewis acid catalysts such as boric acid and zinc bromide play crucial roles in facilitating the formation of reactive intermediates and promoting cyclization reactions [1]. These catalysts operate through different mechanistic pathways, each offering distinct advantages for lactone synthesis [21].

Boric acid functions as a mild Lewis acid catalyst that coordinates with carbonyl groups and facilitates nucleophilic addition reactions [20]. The mechanism involves coordination of boric acid to the carbonyl oxygen of acrylic acid, increasing the electrophilicity of the carbon-carbon double bond [20]. This activation enables nucleophilic attack by carbon-centered radicals generated from n-octanol, leading to carbon-carbon bond formation [20].

Zinc bromide operates through a different catalytic mechanism, functioning as a stronger Lewis acid that can activate both carbonyl groups and alkyl halides [21]. The zinc center coordinates with electron-rich species, facilitating their transformation into more reactive electrophiles [21]. Research has demonstrated that zinc bromide catalysis can achieve yields of 79.98 percent under optimized conditions [1].

The palladium-catalyzed gamma-lactonization mechanism represents an advanced approach that operates through carbon-oxygen reductive elimination as a key step [16]. This process involves reversible carbon-hydrogen activation through a concerted metalation-deprotonation pathway, where the ligand acts as an internal base [16]. The subsequent oxidation of palladium from +2 to +4 oxidation state enables the carbon-oxygen reductive elimination step that forms the lactone ring [16].

Solvent and Catalyst Selection Parameters

Role of N-octanol as Solvent

N-octanol serves multiple critical functions in gamma-undecalactone synthesis, acting simultaneously as a reactant, solvent, and reaction medium [1] [5]. The selection of n-octanol as the primary solvent system provides several advantages, including excellent solubility for both organic reactants and catalysts, appropriate boiling point for reaction temperature control, and inherent compatibility with the desired product structure . Research has demonstrated that n-octanol's physical and chemical properties make it an ideal choice for lactone synthesis reactions [19].

The solvent properties of n-octanol contribute significantly to reaction efficiency by providing a homogeneous reaction environment that facilitates mass transfer and heat distribution [1]. Its relatively high boiling point of approximately 195 degrees Celsius allows for elevated reaction temperatures without excessive solvent loss [19]. The octanol molecule structure also serves as a direct precursor to the gamma-undecalactone backbone, eliminating the need for additional carbon chain building steps [5].

In typical synthesis protocols, n-octanol is used in substantial excess relative to other reactants, serving both as the limiting reagent and the reaction medium [1]. Embodiment studies have shown that using 75 milliliters of n-octanol in a 250-milliliter three-necked flask provides optimal reaction conditions [1]. The excess n-octanol can be recovered through distillation processes, making the overall synthesis economically viable [5].

The role of n-octanol extends beyond simple solvation, as it participates directly in the carbon-hydrogen activation processes that initiate lactone formation [3]. The alpha-hydrogen atoms of n-octanol are selectively activated by photocatalysts or radical initiators, generating reactive intermediates that subsequently couple with acrylic acid derivatives [8]. This dual functionality reduces the complexity of the synthesis while improving atom economy and reducing waste generation .

Comparative Efficacy of Boric Acid and Zinc Bromide Catalysts

The comparative analysis of boric acid and zinc bromide catalysts reveals distinct advantages and limitations for each system in gamma-undecalactone synthesis [1]. Boric acid operates as a mild Lewis acid catalyst that provides excellent selectivity and tolerates a wide range of functional groups [20]. Zinc bromide functions as a stronger Lewis acid with enhanced reactivity but requires more careful handling and purification procedures [21].

Experimental data demonstrates that boric acid catalysis achieves yields of 80.53 percent under standard reaction conditions [1]. The reaction involves adding 0.2 grams of boric acid to 75 milliliters of n-octanol, followed by heating to 170 degrees Celsius with continuous stirring [1]. The mild nature of boric acid catalysis results in fewer side reactions and simplified product purification procedures [20].

Zinc bromide catalysis produces comparable yields of 79.98 percent while requiring different stoichiometric ratios [1]. The optimal conditions involve using 0.46 grams of zinc bromide with 66 milliliters of n-octanol, maintaining the same temperature profile but extending the reaction time to 5 hours [1]. The stronger Lewis acidity of zinc bromide enables more efficient activation of carbonyl groups but may also promote competing side reactions [21].

| Catalyst | Amount (g) | N-octanol Volume (mL) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Boric Acid | 0.2 | 75 | 3 | 80.53 |

| Zinc Bromide | 0.46 | 66 | 5 | 79.98 |

The mechanistic differences between these catalysts influence their performance characteristics and optimal reaction conditions [20] [21]. Boric acid coordinates preferentially with oxygen-containing functional groups, providing selective activation of acrylic acid derivatives [20]. Zinc bromide exhibits broader Lewis acid reactivity, capable of activating both carbonyl groups and alkyl halides [21]. These mechanistic distinctions result in different optimal catalyst loadings and reaction times for achieving maximum yields [1].

Initiator Systems and Their Impact on Yield

Di-tert-butyl peroxide serves as the primary radical initiator system for gamma-undecalactone synthesis, providing controlled generation of reactive radicals under thermal conditions [22]. The peroxide bond undergoes homolysis at temperatures above 100 degrees Celsius, generating tert-butoxy radicals that initiate the radical chain process [22]. Research has demonstrated that the concentration and timing of initiator addition significantly impact both reaction yield and selectivity [1].

The decomposition mechanism of di-tert-butyl peroxide proceeds through a well-characterized pathway involving initial homolytic cleavage of the peroxide bond [22]. The resulting tert-butoxy radicals subsequently fragment to generate methyl radicals and acetone [22]. These highly reactive radical species abstract hydrogen atoms from n-octanol, initiating the radical chain process that leads to lactone formation [1].

Optimization studies have revealed that di-tert-butyl peroxide concentrations of 2.4 milliliters provide optimal initiation rates for gamma-undecalactone synthesis [1]. Higher concentrations lead to excessive radical generation and competing side reactions, while lower concentrations result in incomplete conversion [1]. The timing of initiator addition is also critical, with dropwise addition over 2-3 hours providing better control over the radical concentration [1].

Alternative initiator systems have been investigated, including dibenzoyl peroxide and azobisisobutyronitrile, but di-tert-butyl peroxide consistently provides the highest yields and selectivity . The thermal stability and controlled decomposition kinetics of di-tert-butyl peroxide make it particularly well-suited for the elevated temperatures required for efficient lactone formation [22]. Industrial implementations often incorporate continuous initiator feeding systems to maintain optimal radical concentrations throughout the reaction [5].

Reaction Yield Optimization Strategies

Temperature and Reaction Time Correlations

Temperature optimization represents a critical parameter in gamma-undecalactone synthesis, with research demonstrating optimal yields at reaction temperatures between 170-180 degrees Celsius [1] [9]. The temperature-yield relationship follows a complex profile where insufficient heating results in incomplete conversion, while excessive temperatures promote decomposition and side reactions [1]. Systematic studies have established that maintaining 170 degrees Celsius for 3 hours provides the optimal balance between conversion efficiency and product selectivity [1].

The kinetic analysis of gamma-undecalactone formation reveals that reaction rates increase exponentially with temperature up to the optimal range [9]. Below 150 degrees Celsius, the radical initiation rate becomes limiting, resulting in substantially reduced yields [1]. Above 180 degrees Celsius, thermal decomposition of both reactants and products begins to compete with the desired lactone formation pathway [9].

Reaction time optimization studies indicate that 3-5 hours represents the optimal duration for achieving maximum yields [1]. Shorter reaction times result in incomplete conversion of starting materials, while extended heating periods lead to product degradation and reduced selectivity [1]. The relationship between temperature and reaction time shows inverse correlation, where higher temperatures enable shorter reaction times while maintaining comparable yields [9].

Continuous monitoring of reaction progress through gas chromatography analysis has revealed that gamma-undecalactone formation follows first-order kinetics with respect to n-octanol concentration [9]. The activation energy for the overall process has been determined to be approximately 85 kilojoules per mole, consistent with the observed temperature dependence [9]. These kinetic parameters enable precise prediction of optimal reaction conditions for different scales of synthesis [1].

| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 150 | 6 | 45.2 | 78.3 |

| 160 | 4 | 62.8 | 82.1 |

| 170 | 3 | 80.5 | 85.7 |

| 180 | 2.5 | 78.9 | 83.2 |

| 190 | 2 | 72.1 | 79.8 |

By-product Management and System Discharge Mechanisms

By-product management in gamma-undecalactone synthesis requires systematic identification and mitigation of competing reaction pathways [9]. The primary by-products include unreacted starting materials, oligomeric species, and delta-lactone isomers [26]. Effective separation and purification strategies are essential for achieving high product purity and enabling solvent recovery [26].

The continuous discharge system employed in industrial gamma-undecalactone production incorporates real-time monitoring and automated product extraction [5]. The reactor design includes a continuous extraction pump that maintains optimal liquid levels while removing product-rich streams [5]. Unreacted n-octanol is recovered through a reflux system and returned to the stirring pot for reuse [5].

Distillation represents the primary separation technique for isolating gamma-undecalactone from reaction mixtures [9]. The process involves initial removal of low-boiling components, including unreacted acrylic acid and solvent impurities [9]. Subsequent vacuum distillation enables selective recovery of gamma-undecalactone while minimizing thermal decomposition [9].

By-product formation can be minimized through optimization of catalyst loading and reaction stoichiometry [1]. Studies have demonstrated that maintaining a slight excess of acrylic acid relative to n-octanol reduces the formation of oligomeric by-products [1]. The use of polymerization inhibitors such as SL-90 helps prevent unwanted polymerization reactions that compete with lactone formation [5].

Advanced separation techniques including liquid-liquid extraction and adsorption have been developed for complex by-product mixtures [26]. Hydrodistillation provides an alternative separation method that is particularly effective for volatile lactone products [26]. Research has shown that extraction efficiencies of greater than 95 percent can be achieved using optimized solvent systems and multi-stage extraction protocols [26].

Yeast-based Production Systems

Yeast-based production systems represent the most extensively studied approach for gamma-undecalactone biosynthesis, with numerous species demonstrating varying degrees of production efficiency. The biotransformation process primarily relies on the peroxisomal beta-oxidation pathway, where hydroxy fatty acids undergo controlled chain-shortening to produce the desired lactone compound [1] [2].

The most prominent yeast species utilized for gamma-undecalactone production include members of the Yarrowia and Lindnera genera, which have demonstrated superior biotransformation capabilities compared to traditional fermentation yeasts. These oleaginous yeasts possess enhanced lipid metabolism machinery, including specialized acyl-coenzyme A oxidases and efficient peroxisomal systems that facilitate the conversion of fatty acid substrates to lactone products [3] [4].

Production efficiency varies significantly among yeast strains, with some achieving concentrations exceeding 500 milligrams per liter under optimized conditions. The biotransformation process involves complex enzymatic cascades that require precise control of environmental parameters to maximize yield while minimizing product degradation [1] [5].

Saccharomyces and Non-Saccharomyces Yeast Strains

The distinction between Saccharomyces and non-Saccharomyces yeast strains presents significant implications for gamma-undecalactone production efficiency and process optimization. Non-Saccharomyces yeasts, particularly those belonging to the Yarrowia lipolytica species, demonstrate markedly superior performance in lactone biosynthesis compared to conventional Saccharomyces cerevisiae strains [1] [5].

Yarrowia lipolytica CCMA 0242 represents a well-characterized non-Saccharomyces strain that exhibits robust growth on hydrophobic substrates and efficient gamma-undecalactone production. This strain demonstrates preferential utilization of castor oil over alternative substrates such as crude glycerol, achieving production levels of 75.8 milligrams per liter under optimized conditions with castor oil at 30 percent volume fraction [1] [5].

Lindnera saturnus CCMA 0243 emerges as the most efficient non-Saccharomyces producer, achieving gamma-undecalactone concentrations of 512.5 milligrams per liter under fed-batch fermentation conditions. This strain demonstrates optimal performance at pH 5.0, contrasting with the pH 6.0 optimum observed for Yarrowia lipolytica strains [1] [5].

Saccharomyces cerevisiae strains, while capable of producing gamma-undecalactone as a natural metabolite, typically exhibit lower production levels and require more complex metabolic engineering approaches to achieve commercially viable yields. The metabolome database indicates that gamma-undecalactone represents a naturally occurring but minor metabolite in Saccharomyces cerevisiae under standard fermentation conditions [6].

The metabolic differences between these yeast groups relate to their distinct lipid metabolism capabilities. Non-Saccharomyces yeasts possess enhanced peroxisomal beta-oxidation systems with multiple acyl-coenzyme A oxidase isozymes that enable efficient processing of long-chain fatty acids. In contrast, Saccharomyces cerevisiae demonstrates more limited beta-oxidation capacity, requiring genetic modifications to improve lactone production [3] [7].

Filamentous Fungi as Production Systems

Filamentous fungi represent a promising alternative to yeast-based systems for gamma-undecalactone production, offering unique advantages in terms of secretory capacity and post-translational modifications. These organisms demonstrate exceptional protein secretion capabilities, often achieving titers that exceed those obtainable with bacterial, yeast, or mammalian cell systems by 10 to 1000-fold [8].

The most extensively studied filamentous fungi for lactone production include species from the Aspergillus, Mortierella, and Mucor genera. Aspergillus niger and Aspergillus oryzae have received particular attention due to their Generally Recognized as Safe status and established industrial applications. These organisms possess robust secretory pathways and the ability to perform complex post-translational modifications, including glycosylation and disulfide bond formation [8] [9].

Mortierella isabellina demonstrates unique stereoselectivity in gamma-undecalactone production, preferentially synthesizing the S-enantiomer through specific enzymatic pathways. This stereoselective capability presents significant advantages for applications requiring enantiomerically pure compounds [10] [9].

Trichoderma reesei, while primarily known for cellulase production, has been investigated for lactone biosynthesis through metabolic engineering approaches. The organism's well-characterized genetic systems and efficient secretory apparatus make it an attractive platform for heterologous enzyme expression and pathway optimization [8].

The production process in filamentous fungi involves complex morphological considerations, as protein secretion occurs primarily at hyphal tips. Some fungi can be induced to perform hyperbranching, creating additional secretion sites and potentially improving overall production efficiency. This morphological plasticity represents a unique advantage of filamentous fungal systems [8].

Substrate Selection and Optimization

Hydroxy Fatty Acid Substrates

Hydroxy fatty acids represent the most efficient substrates for gamma-undecalactone production, serving as direct precursors in the biotransformation pathway. The presence of hydroxyl groups at specific positions enables immediate entry into the beta-oxidation cascade without requiring preliminary hydroxylation steps, resulting in superior production efficiency and yield [4] [11].

Ricinoleic acid, the primary component of castor oil, stands as the most extensively studied hydroxy fatty acid substrate. This C18 fatty acid contains a hydroxyl group at the 12-position, positioning it ideally for conversion to gamma-undecalactone through controlled beta-oxidation. The biotransformation process involves sequential removal of two-carbon units until the desired chain length is achieved, followed by spontaneous lactonization [1] [2].

10-hydroxystearic acid demonstrates exceptional efficiency as a direct substrate, achieving conversion yields of 85 percent by weight and productivity rates of 1.7 grams per liter per hour under optimized conditions. This substrate enables direct conversion to gamma-dodecalactone without requiring complex metabolic engineering approaches [4].

12-hydroxystearic acid serves as another highly efficient substrate, particularly for gamma-decalactone production. Whole-cell biotransformation using induced microbial systems achieves concentrations of 28 grams per liter from 60 grams per liter substrate loading, representing significant industrial potential [4].

The optimal substrate concentration for hydroxy fatty acids typically ranges from 60 to 100 grams per liter, depending on the specific organism and cultivation conditions. Higher concentrations may result in substrate inhibition or toxicity effects, necessitating careful optimization for each production system [4] [12].

Non-hydroxylated Fatty Acid Utilization

Non-hydroxylated fatty acids present a more challenging substrate class for gamma-undecalactone production, requiring additional enzymatic steps to introduce the necessary hydroxyl groups for lactonization. Despite these limitations, these substrates offer significant advantages in terms of availability and cost-effectiveness, particularly for industrial-scale production [7] [11].

Oleic acid, an abundant C18 monounsaturated fatty acid, requires enzymatic hydroxylation at the 10-position to enable gamma-dodecalactone formation. The biotransformation process involves the expression of oleate 10-hydratase enzymes, typically sourced from Stenotrophomonas maltophilia, which catalyze the conversion of oleic acid to 10-hydroxystearic acid [7] [11].

Linoleic acid utilization for gamma-undecalactone production involves the expression of linoleate 13-hydratase enzymes, commonly derived from Lactobacillus acidophilus. These enzymes catalyze the formation of 13-hydroxyoleic acid, which undergoes subsequent beta-oxidation to produce delta-decalactone [7] [11].

The engineering of controlled chain-shortening systems becomes crucial for non-hydroxylated fatty acid utilization. This involves the replacement of native acyl-coenzyme A oxidases with long-chain specific enzymes that prevent excessive degradation of the hydroxy fatty acid intermediates. Strains expressing AtACX2 or YlPOX2 demonstrate the ability to terminate beta-oxidation at C10 chain lengths, making them suitable for lactone production [7] [11].

The efficiency of non-hydroxylated fatty acid conversion typically ranges from moderate to good, depending on the specific enzymatic modifications implemented. While these substrates require more complex metabolic engineering approaches, they offer the potential for utilizing readily available and cost-effective feedstocks [7] [11].

Impact of Substrate Concentration on Production Efficiency

Substrate concentration represents a critical parameter in gamma-undecalactone production, with complex relationships between concentration, productivity, and final yield. The optimization of substrate loading requires careful consideration of toxicity effects, mass transfer limitations, and metabolic burden on the production organism [1] [4].

Low substrate concentrations, typically below 10 grams per liter, generally result in substrate-limited conditions that reduce overall productivity despite potentially higher conversion efficiencies. Under these conditions, the production organism may experience nutrient limitation, leading to reduced biomass accumulation and extended fermentation times [4].

Moderate substrate concentrations, ranging from 20 to 50 grams per liter, often provide optimal conditions for gamma-undecalactone production. At these concentrations, sufficient substrate availability supports robust microbial growth while avoiding significant toxicity effects. The 30 percent volume fraction of castor oil, equivalent to approximately 30 grams per liter, represents a commonly employed concentration that balances productivity and process stability [1] [5].

High substrate concentrations, exceeding 60 grams per liter, may result in substrate inhibition or toxicity effects, particularly with fatty acid substrates. These effects can manifest as reduced growth rates, decreased enzyme activity, or complete growth inhibition. However, some specialized production systems have demonstrated tolerance to substrate concentrations up to 100 grams per liter under carefully controlled conditions [4] [12].

The relationship between substrate concentration and production efficiency also depends on the specific substrate type and production organism. Hydroxy fatty acids generally demonstrate better tolerance at higher concentrations compared to non-hydroxylated fatty acids, likely due to their more direct metabolic utilization pathways [4].

Fermentation Process Optimization

Single Batch versus Fed-batch Strategies

The selection between single batch and fed-batch fermentation strategies significantly impacts gamma-undecalactone production efficiency and final product concentration. Each approach presents distinct advantages and limitations that must be carefully evaluated for optimal process design [1] [13].

Single batch fermentation involves the addition of all nutrients and substrates at the beginning of the cultivation period, followed by incubation under controlled conditions until substrate depletion or product inhibition occurs. This approach offers simplicity in process control and equipment requirements, making it attractive for initial process development and smaller-scale production [1].

However, single batch fermentation presents several limitations for gamma-undecalactone production. The primary concern involves product reconsumption, where the production organism utilizes the synthesized lactone as a carbon source after substrate depletion. This phenomenon results in decreased final product concentrations and reduced overall process efficiency [1] [13].

Fed-batch fermentation strategies address the limitations of single batch cultivation by providing controlled substrate addition throughout the fermentation period. This approach enables the maintenance of optimal substrate concentrations while preventing excessive accumulation that could lead to inhibition effects [1] [13].

The implementation of fed-batch strategies for gamma-undecalactone production has demonstrated significant improvements in both productivity and final product concentration. Lindnera saturnus CCMA 0243 achieved gamma-undecalactone concentrations of 512.5 milligrams per liter under fed-batch conditions, compared to significantly lower yields in single batch cultivation [1] [5].

The fed-batch approach also enables higher cell density cultivation, which directly contributes to increased volumetric productivity. By controlling the feeding rate and composition, it becomes possible to maintain optimal growth conditions while maximizing the utilization of production capacity [14].

Influence of pH and Agitation Parameters

The optimization of pH and agitation parameters represents critical aspects of gamma-undecalactone fermentation process development, with significant impacts on both microbial growth and product formation. These parameters interact in complex ways that require careful consideration for optimal process performance [1] [15].

pH control plays a fundamental role in gamma-undecalactone production, with different organisms demonstrating distinct optimal ranges. Yarrowia lipolytica strains typically exhibit optimal performance at pH 6.0, while Lindnera saturnus demonstrates superior production at pH 5.0. These differences relate to the specific enzymatic systems and metabolic pathways employed by each organism [1] [5].

The pH optimization studies using response surface methodology have identified pH 6.17 as optimal for gamma-decalactone production by Yarrowia lipolytica, achieving maximum concentrations of 680.9 milligrams per liter. This pH level provides optimal conditions for the beta-oxidation enzymes while maintaining cellular viability and metabolic activity [15].

Agitation parameters significantly influence oxygen transfer rates and mass transfer efficiency in gamma-undecalactone fermentation systems. The optimal agitation rate typically ranges from 140 to 200 revolutions per minute, depending on the specific bioreactor configuration and scale of operation [1] [5].

The relationship between agitation and dissolved oxygen concentration becomes particularly important for gamma-undecalactone production, as the beta-oxidation pathway requires adequate oxygen availability for optimal enzyme function. However, excessive agitation may lead to mechanical stress on the microorganisms or foam formation that complicates process control [15].

Statistical optimization approaches have demonstrated that the interaction between pH and agitation parameters can significantly impact production efficiency. The optimal combination of pH 6.17 and dissolved oxygen concentration of 44.4 percent provides maximum gamma-undecalactone production, illustrating the importance of considering parameter interactions rather than individual optimization [15].

Oxygen Transfer Rate Modulation

Oxygen transfer rate modulation represents a crucial aspect of gamma-undecalactone fermentation optimization, directly impacting the efficiency of the peroxisomal beta-oxidation pathway. The careful control of oxygen availability enables the optimization of metabolic flux while preventing adverse effects on product formation [2] [15].

The beta-oxidation pathway requires molecular oxygen as a cofactor for acyl-coenzyme A oxidase enzymes, which catalyze the initial step of fatty acid degradation. Inadequate oxygen availability results in reduced enzyme activity and decreased production efficiency, while excessive oxygen concentrations may lead to oxidative stress or alternative metabolic pathways [2] [3].

Optimal dissolved oxygen concentrations for gamma-undecalactone production typically range from 40 to 60 percent of saturation, depending on the specific production organism and cultivation conditions. These levels provide sufficient oxygen for beta-oxidation while avoiding potential inhibitory effects associated with higher concentrations [15].

The oxygen transfer rate significantly influences the production of different lactone compounds during fermentation. Higher oxygen transfer rates have been associated with increased formation of 3-hydroxy-gamma-decalactone, while moderate oxygen levels favor the production of gamma-decalactone itself. This relationship enables the selective production of specific lactone compounds through oxygen control [15].

Fed-batch fermentation using pure oxygen has demonstrated remarkable improvements in gamma-undecalactone production, with Yarrowia lipolytica achieving threefold increases in product concentration compared to standard aeration conditions. This approach enables the maintenance of optimal oxygen levels throughout the fermentation period while supporting higher cell densities [13].

The oxygen transfer rate also affects the metabolic balance between product formation and reconsumption. Higher oxygen availability may accelerate lactone degradation through continued beta-oxidation, while controlled oxygen limitation can help preserve product accumulation. This balance requires careful optimization for each specific production system [3] [15].

Stereoselective Biological Synthesis

R and S Isomer Production Methodologies

The stereoselective production of gamma-undecalactone enantiomers represents a sophisticated aspect of biological synthesis, offering the potential to produce enantiomerically pure compounds with specific organoleptic properties. The natural occurrence of gamma-undecalactone in peach flavors demonstrates a predominant R-enantiomer composition of 89 percent, with only 11 percent S-enantiomer, highlighting the importance of stereochemical control in flavor applications [16].

The biological production of R-enantiomers primarily relies on specific hydroxylation enzymes that introduce the hydroxyl group with defined stereochemistry at the fatty acid substrate. Aspergillus species have demonstrated remarkable selectivity for R-gamma-lactone production, utilizing stereospecific hydroxylases that preferentially form the R-configuration during the biotransformation process [9].

The enzymatic hydroxylation process involves cytochrome P450 enzymes that catalyze the introduction of hydroxyl groups at specific positions on fatty acid substrates. These enzymes demonstrate inherent stereoselectivity based on their active site architecture and substrate binding characteristics, enabling the preferential formation of one enantiomer over the other [12] [9].

S-enantiomer production requires alternative enzymatic systems with complementary stereoselectivity. Mortierella species have been identified as efficient producers of S-gamma-lactones, utilizing hydroxylase enzymes with opposite stereochemical preferences compared to Aspergillus systems. This complementary selectivity enables the production of both enantiomers using appropriate organism selection [9].

The stereoselective synthesis can be further enhanced through metabolic engineering approaches that modify the expression levels of specific hydroxylase enzymes or introduce heterologous enzymes with desired stereochemical properties. The successful implementation of such strategies requires detailed understanding of the enzymatic mechanisms and substrate-enzyme interactions [12] [9].

Strain-specific Stereoselectivity

The phenomenon of strain-specific stereoselectivity in gamma-undecalactone production represents a remarkable aspect of microbial biotransformation, with different organism groups demonstrating consistent and predictable stereochemical preferences. This specificity enables the rational selection of production strains based on desired enantiomeric composition [9].

Aspergillus oryzae strains consistently demonstrate high selectivity for R-gamma-lactone production, with multiple collection strains exhibiting similar stereochemical preferences. The strains DSMZ 1861, DSMZ 1864, DSMZ 1147, and CBS 570.65 all demonstrate R-selective hydroxylation capabilities, providing multiple options for production process development [9].

The molecular basis for strain-specific stereoselectivity relates to the specific complement of hydroxylase enzymes expressed by each organism. Aspergillus species typically express cytochrome P450 enzymes with active site architectures that favor the formation of R-configured hydroxy fatty acids, leading to subsequent R-gamma-lactone production [9].

Mortierella isabellina represents the primary organism for S-gamma-lactone production, demonstrating high enantioselectivity in the opposite stereochemical direction. This complementary selectivity enables the production of both enantiomers through appropriate strain selection, providing flexibility in meeting specific application requirements [9].

Yarrowia lipolytica strains generally produce racemic mixtures of gamma-undecalactone, with limited stereoselectivity in the hydroxylation process. While this reduces the enantiomeric purity of the product, it may be acceptable for applications where stereochemical composition is less critical [9].

The stereoselectivity of specific strains can be influenced by cultivation conditions, including temperature, pH, and substrate concentration. However, the fundamental stereochemical preferences typically remain consistent across different process conditions, enabling predictable control of enantiomeric composition [9].

Physical Description

colourless to slightly yellow liquid with a fruity, peach-like odou

XLogP3

Boiling Point

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1536 of 2207 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 671 of 2207 companies with hazard statement code(s):;

H315 (10.28%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (10.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (34.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (63.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

Cosmetics -> Masking; Solvent

General Manufacturing Information

Fragrances

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

2(3H)-Furanone, 5-heptyldihydro-: ACTIVE